2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of functional groups such as chlorophenoxy and hydroxy-phenylbutyl suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide typically involves the following steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with 2-hydroxy-2-methyl-4-phenylbutylamine under appropriate conditions to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The chlorophenoxy group can be reduced to a phenol.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or ammonia.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a phenol derivative.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like chlorophenoxy and hydroxy-phenylbutyl suggests potential interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetamide: Lacks the hydroxy-phenylbutyl group.
N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide: Lacks the chlorophenoxy group.
Uniqueness
2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide is unique due to the combination of its functional groups, which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-19(23,12-11-15-5-3-2-4-6-15)14-21-18(22)13-24-17-9-7-16(20)8-10-17/h2-10,23H,11-14H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDNYUFPWASMHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)COC2=CC=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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